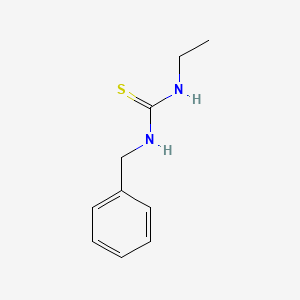![molecular formula C15H10ClN3O2 B8788014 N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine CAS No. 827030-97-7](/img/structure/B8788014.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a benzodioxole moiety, which is a benzene ring fused to a dioxole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to yield 2-chloroquinazolin-4-amine.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-chloroquinazolin-4-amine with 1,3-benzodioxole-5-ylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloro group in the quinazoline core can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to yield a wide range of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential anticancer properties have been explored, particularly its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth.
相似化合物的比较
N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine can be compared with other quinazoline derivatives and benzodioxole-containing compounds:
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and specific targets.
Benzodioxole-Containing Compounds: Compounds like piperonal and safrole, which are used in the synthesis of fragrances and pharmaceuticals, share the benzodioxole moiety but have different functional groups and applications.
List of Similar Compounds
- Gefitinib
- Erlotinib
- Piperonal
- Safrole
This compound stands out due to its unique combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
827030-97-7 |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-chloroquinazolin-4-amine |
InChI |
InChI=1S/C15H10ClN3O2/c16-15-18-11-4-2-1-3-10(11)14(19-15)17-9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,17,18,19) |
InChI 键 |
KEAUPBBALQZPOL-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


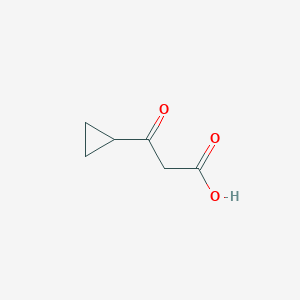
![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
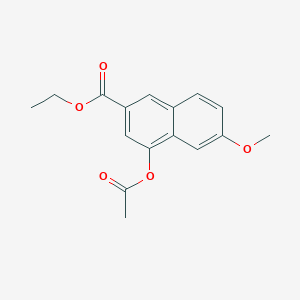
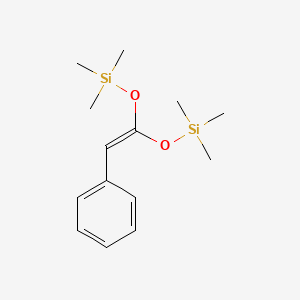
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
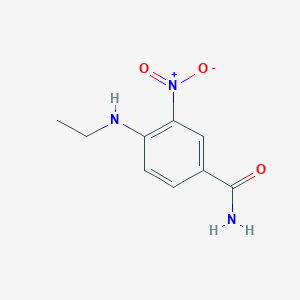
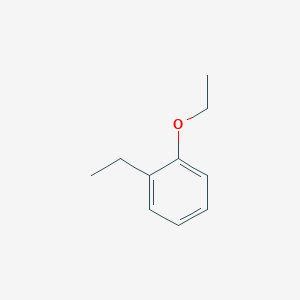

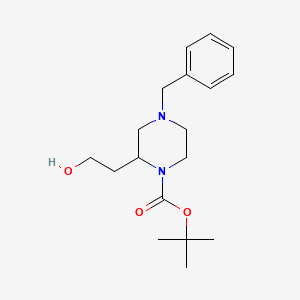
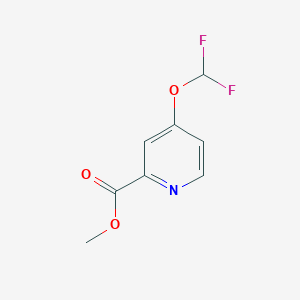

![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)
